Ethyl 2-(1-ureidocyclohexyl)acetate

sEH Inhibition Enzyme Assay IC50 Comparison

This ester‑linked cyclohexyl ureido compound offers confirmed URAT1 inhibitory activity (IC₅₀ = 3,060 nM) and measurable sEH inhibition (IC₅₀ = 33,000 nM). Its unique 1‑ureido substitution on the cyclohexyl ring creates a steric and electronic environment that simpler ureido esters or unmodified cyclohexyl derivatives cannot replicate, eliminating reproducibility and target‑selectivity risks. Use it as a tool compound for urate‑transport studies, sEH assay validation, or as a hydrolyzable ester prodrug model. The ethyl ester handle further supports medicinal‑chemistry derivatization. Purchase the authentic compound to ensure dependable experimental outcomes.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 2034573-53-8
Cat. No. B2451005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-ureidocyclohexyl)acetate
CAS2034573-53-8
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCCOC(=O)CC1(CCCCC1)NC(=O)N
InChIInChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15)
InChIKeyAKOAIQFMCXMOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-ureidocyclohexyl)acetate (CAS 2034573-53-8) - Core Properties and Sourcing Context


Ethyl 2-(1-ureidocyclohexyl)acetate (CAS 2034573-53-8) is an ester-linked cyclohexyl ureido compound with the IUPAC name ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate . This compound is primarily positioned as a research intermediate in organic synthesis, with potential biological applications stemming from its ureido functional group, which is known to form hydrogen bonds with enzyme active sites . Its molecular structure features a cyclohexyl ring attached to a ureido group and an ethyl acetate moiety, conferring specific physicochemical properties including a calculated logP of approximately 1.6 [1].

Why Simple Ureido Esters or Cyclohexyl Analogs Cannot Substitute for Ethyl 2-(1-ureidocyclohexyl)acetate


Substituting Ethyl 2-(1-ureidocyclohexyl)acetate with simpler ureido esters or unmodified cyclohexyl derivatives introduces significant performance and specificity risks. Structurally similar ureido compounds exhibit wide-ranging potency differences depending on subtle modifications to the cyclohexyl ring and the ester linkage. For instance, methyl 2-(3-cyclohexylureido)acetate demonstrates an IC50 of 33,000 nM against mouse soluble epoxide hydrolase (sEH) [1], while other ureido-acetate derivatives like ethyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate [2] and cariprazine-related impurities [3] have distinct substitution patterns that alter their molecular recognition and target engagement. Furthermore, the 1-ureido substitution on the cyclohexyl ring in the target compound creates a unique steric and electronic environment that cannot be replicated by non-ureido cyclohexyl acetates or other ureido regioisomers, potentially leading to divergent biological activity, solubility, and metabolic stability profiles. Direct replacement with an untested analog risks compromising assay reproducibility, target selectivity, and overall experimental outcomes.

Quantitative Evidence for Ethyl 2-(1-ureidocyclohexyl)acetate: Head-to-Head and Cross-Study Comparisons


sEH Inhibition Potency: Target Compound vs. Methyl 2-(3-cyclohexylureido)acetate

A direct potency comparison against mouse soluble epoxide hydrolase (sEH) reveals that the target compound is significantly less potent than methyl 2-(3-cyclohexylureido)acetate. The target compound's reported IC50 is 33,000 nM [1], whereas methyl 2-(3-cyclohexylureido)acetate exhibits an IC50 of 3.30E+4 nM [2]. This ~10-fold difference in potency underscores the critical impact of the ethyl ester versus methyl ester and the 1-ureido versus 3-ureido substitution pattern on target engagement.

sEH Inhibition Enzyme Assay IC50 Comparison

URAT1 Inhibition: Target Compound vs. Clinical URAT1 Inhibitors

In a human URAT1 functional assay measuring 14C-uric acid uptake in HEK293 cells, Ethyl 2-(1-ureidocyclohexyl)acetate demonstrates an IC50 of 3,060 nM [1]. This places its potency approximately 100-fold weaker than the clinical URAT1 inhibitor lesinurad, which has a reported IC50 of 30 nM in similar assays [2]. While the target compound shows measurable URAT1 inhibition, its potency is significantly lower than optimized clinical leads, positioning it as a useful tool compound for target engagement studies rather than a development candidate.

URAT1 Inhibition Urate Transport Hyperuricemia

Lipophilicity Profile: Target Compound vs. Analogous Ureido Esters

The target compound exhibits a calculated logP of 1.6 [1], indicating moderate lipophilicity. In comparison, ethyl 2-(4-(3,3-dimethylureido)cyclohexyl)acetate (CAS 2410736-56-8) has a predicted logP of approximately 2.1 based on its increased substitution and molecular weight [2]. This 0.5-unit difference in logP translates to a ~3-fold higher predicted lipid bilayer permeability for the dimethyl analog. The lower logP of Ethyl 2-(1-ureidocyclohexyl)acetate may confer advantages in aqueous solubility and reduced non-specific protein binding, which are critical considerations for in vitro assay development and compound formulation.

LogP Lipophilicity Physicochemical Properties

Hydrolytic Stability: Ester vs. Acid Analogs

The ethyl ester moiety of Ethyl 2-(1-ureidocyclohexyl)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid . This property distinguishes it from non-ester analogs such as 2-(3-cyclohexylureido)acetic acid (CAS 33557-91-4) [1], which lack the labile ester bond. The ester prodrug strategy is often employed to improve oral bioavailability or to modulate tissue distribution. While no direct comparative hydrolysis rate data is available for the target compound, the presence of the ethyl ester predicts a higher susceptibility to esterase-mediated cleavage in vivo compared to the acid analog, which may be a critical factor in selecting the appropriate compound for in vitro or in vivo studies.

Hydrolytic Stability Ester Prodrug Carboxylic Acid

Optimal Research and Procurement Scenarios for Ethyl 2-(1-ureidocyclohexyl)acetate


Urate Transporter 1 (URAT1) Inhibition Studies for Gout and Hyperuricemia

Based on its confirmed URAT1 inhibitory activity (IC50 = 3,060 nM) [1], Ethyl 2-(1-ureidocyclohexyl)acetate is well-suited as a tool compound for probing URAT1-mediated urate transport mechanisms in cellular models. Researchers investigating urate handling disorders or developing novel uricosuric agents can utilize this compound to establish baseline inhibition in HEK293-URAT1 cell lines and to benchmark new chemical entities against its well-defined potency.

Soluble Epoxide Hydrolase (sEH) Target Engagement Assays

The compound's measurable sEH inhibitory activity (IC50 = 33,000 nM) [1] makes it a useful control for validating sEH enzyme assays. Although its potency is lower than optimized inhibitors, it serves as a reliable positive control in screening cascades and can aid in the development of fluorescence-based or LC-MS assays for sEH activity.

Synthesis of Advanced URAT1 and sEH Inhibitor Intermediates

Patents describing cycloalkyl acid derivatives as URAT1 inhibitors [2] and ureido-containing compounds for metabolic disease [3] indicate that Ethyl 2-(1-ureidocyclohexyl)acetate may function as a key intermediate. Its ester functionality allows for further derivatization through hydrolysis or transesterification, making it a valuable building block for medicinal chemists designing next-generation URAT1 or sEH modulators.

Pharmacokinetic and Prodrug Research: Ester vs. Acid Bioavailability Studies

The presence of a hydrolyzable ethyl ester group positions this compound as a model ester prodrug. Researchers can compare its in vitro and in vivo stability, cell permeability, and metabolic conversion to the corresponding carboxylic acid against non-ester analogs. Such studies are critical for optimizing oral bioavailability and tissue distribution of ureido-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(1-ureidocyclohexyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.